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Compound of Interest

Compound Name: 2-Phenoxybutanoic acid

Cat. No.: B082166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
2-Phenoxybutanoic acid (also known as 2-phenoxybutyric acid). This document is intended to
be a core resource for the identification and characterization of this compound, presenting key
data from mass spectrometry and infrared spectroscopy. Detailed experimental protocols for
common spectroscopic techniques are also provided to support researchers in their analytical
workflows.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for 2-
Phenoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, experimental *H NMR and 3C NMR data for 2-
Phenoxybutanoic acid are not readily available in public repositories. Researchers are
advised to acquire this data experimentally for definitive structural elucidation and confirmation.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2-Phenoxybutanoic acid has been reported by the
National Institute of Standards and Technology (NIST).[1] The key absorption bands are
summarized in the table below. These bands are characteristic of the functional groups present
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in the molecule, including the carboxylic acid O-H and C=0 stretches, the C-O ether linkage,
and the aromatic C-H and C=C bonds.

Wavenumber (cm—?) Assignment

~3570 (broad) O-H stretch (carboxylic acid)
~3070 C-H stretch (aromatic)
~2980, ~2940 C-H stretch (aliphatic)

~1760 C=0 stretch (carboxylic acid)
~1600, ~1490 C=C stretch (aromatic ring)
~1240 C-O stretch (ether)

~1170 C-O stretch (carboxylic acid)
~750, ~690 C-H bend (aromatic)

Note: The exact positions of IR peaks can vary based on the sample preparation method and
the physical state of the sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Phenoxybutanoic acid is available from the NIST
WebBook.[2] The mass-to-charge ratios (m/z) of the most significant fragments are listed
below. The molecular ion peak [M]* is expected at m/z 180, corresponding to the molecular
weight of the compound (C10H1203).
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miz Relative Intensity (%) Proposed Fragment lon
180 Moderate [M]*

107 High [C7H7O]*

94 High [CeHsOH]*e

77 High [CeHs]*

71 Moderate [CaH70O]*

43 High [C2H30]* or [C3H7]*

Note: Relative intensities are approximate and can vary between different mass spectrometers.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound such as 2-Phenoxybutanoic acid.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed in this guide. Instrument parameters and sample preparation may require
optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenoxybutanoic acid in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved to achieve a homogeneous solution.

 Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz
instrument.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.
o The number of scans should be sufficient to obtain a good signal-to-noise ratio.

o Reference the chemical shifts to the residual solvent peak or an internal standard such as
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required for 13C NMR to achieve adequate signal
intensity.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using Attenuated Total
Reflectance (ATR):
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Analysis: Place a small amount of solid 2-Phenoxybutanoic acid directly onto the
ATR crystal and apply pressure to ensure good contact.

o Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm™1.

Mass Spectrometry (MS)

For a solid, non-volatile compound, a common approach is direct infusion electrospray
ionization or analysis via a solid probe with electron ionization:

o Sample Preparation (Direct Infusion): Dissolve a small amount of 2-Phenoxybutanoic acid
in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 pg/mL).

e Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF)
analyzer, with an appropriate ion source (e.g., Electrospray lonization - ESI, or Electron
lonization - EI).

o Data Acquisition (EI):
o Introduce the sample into the ion source, typically via a heated solid probe.

o Bombard the sample with a beam of electrons (commonly at 70 eV) to induce ionization
and fragmentation.

o Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b082166?utm_src=pdf-body
https://www.benchchem.com/product/b082166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxybutanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082166#spectroscopic-data-for-2-phenoxybutanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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